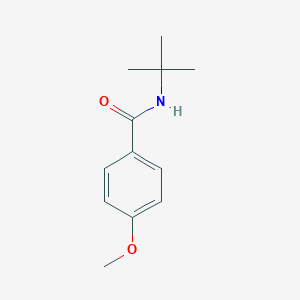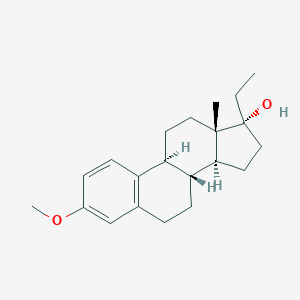
19-Norpregna-1,3,5(10)-trien-17-ol, 3-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
19-Norpregna-1,3,5(10)-trien-17-ol, 3-methoxy- is a synthetic hormone, also known as tibolone, which is used for hormone replacement therapy in postmenopausal women. It has been found to have a unique profile of estrogenic, progestogenic, and androgenic effects, making it a useful therapeutic agent for the treatment of various conditions, such as osteoporosis, hot flashes, and vaginal atrophy.
Wirkmechanismus
Tibolone acts as a tissue-specific modulator of estrogen receptors, with agonistic effects in bone, brain, and vagina, and antagonistic effects in breast and endometrial tissue. It also has progestogenic and androgenic effects, which contribute to its overall profile of activity.
Biochemische Und Physiologische Effekte
Tibolone has been shown to increase bone density and reduce the risk of fractures in postmenopausal women. It also improves vaginal atrophy and sexual function, reduces the frequency and severity of hot flashes, and has beneficial effects on cognitive function and mood.
Vorteile Und Einschränkungen Für Laborexperimente
Tibolone has several advantages as a research tool, including its unique profile of activity and its tissue-specific effects. However, its complex synthesis and potential for side effects must be taken into account when designing experiments.
Zukünftige Richtungen
Future research on 19-Norpregna-1,3,5(10)-trien-17-ol, 3-methoxy- may focus on its potential as a therapeutic agent for other conditions, such as cardiovascular disease and breast cancer. Additionally, further studies may investigate the mechanisms underlying its tissue-specific effects and its potential for use in combination with other therapies.
Synthesemethoden
The synthesis of 19-Norpregna-1,3,5(10)-trien-17-ol, 3-methoxy- involves several steps, including the cyclization of a steroidal intermediate, followed by oxidation and methylation. The process is complex and requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
Tibolone has been extensively studied for its therapeutic potential in postmenopausal women. It has been found to be effective in reducing the risk of osteoporotic fractures, improving sexual function, and reducing the frequency and severity of hot flashes. Additionally, 19-Norpregna-1,3,5(10)-trien-17-ol, 3-methoxy- has been shown to have beneficial effects on cognitive function and mood.
Eigenschaften
CAS-Nummer |
17550-02-6 |
|---|---|
Produktname |
19-Norpregna-1,3,5(10)-trien-17-ol, 3-methoxy- |
Molekularformel |
C21H30O2 |
Molekulargewicht |
314.5 g/mol |
IUPAC-Name |
(8R,9S,13S,14S,17R)-17-ethyl-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C21H30O2/c1-4-21(22)12-10-19-18-7-5-14-13-15(23-3)6-8-16(14)17(18)9-11-20(19,21)2/h6,8,13,17-19,22H,4-5,7,9-12H2,1-3H3/t17-,18-,19+,20+,21-/m1/s1 |
InChI-Schlüssel |
NVYBDSYHTNOJSQ-CRSSMBPESA-N |
Isomerische SMILES |
CC[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)OC)C)O |
SMILES |
CCC1(CCC2C1(CCC3C2CCC4=C3C=CC(=C4)OC)C)O |
Kanonische SMILES |
CCC1(CCC2C1(CCC3C2CCC4=C3C=CC(=C4)OC)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



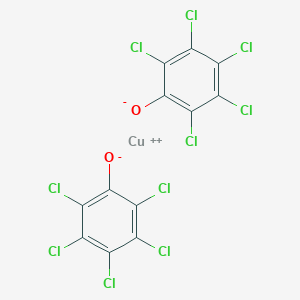
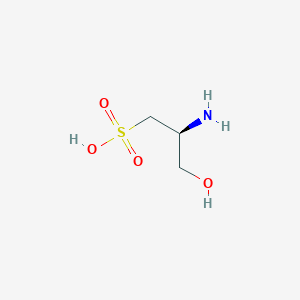
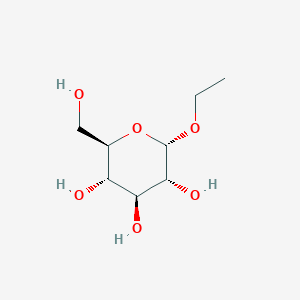
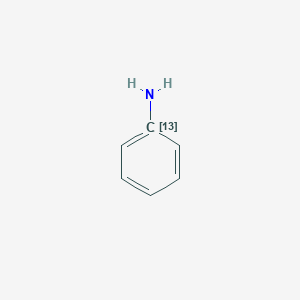
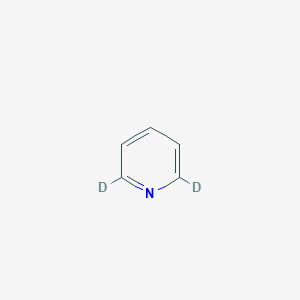
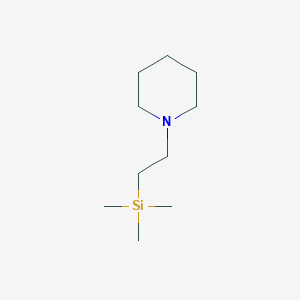
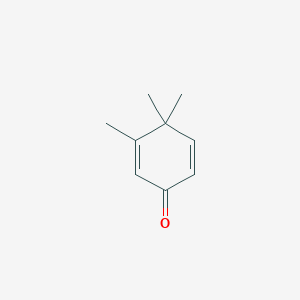
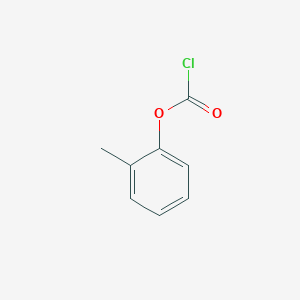
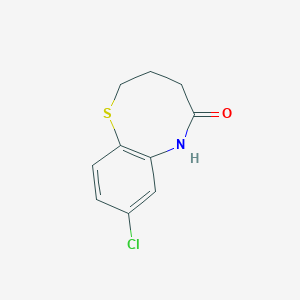
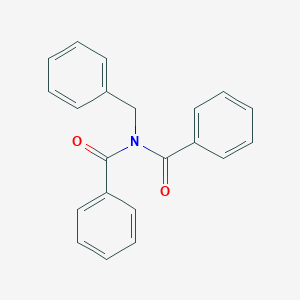
![2-[(4-Bromophenyl)carbamoyl]benzoic acid](/img/structure/B101802.png)
![2-chloro-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B101804.png)
![Tetraethyl ([1,1'-biphenyl]-4,4'-diylbis(methylene))bis(phosphonate)](/img/structure/B101805.png)
